molecular formula C14H12N2Na2O6S2 B8498666 Disodium 4,4'-diaminostilbene-2,2'-disulfonate

Disodium 4,4'-diaminostilbene-2,2'-disulfonate

Cat. No. B8498666
M. Wt: 414.4 g/mol
InChI Key: YAKFHPREDNNSFX-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Patent
US05681832

Procedure details

To a solution of 4,4'-diaminostilbene-2,2'-disulfonic acid disodium salt (2.5 mmol, 1.036 g) in DMF (170 mL) a solution of 8-hydroxyquinoline-7-carboxylic acid (5.0mmol, 0.946 g) in DMF (140 mL) was added. To the mixture, 1-hydroxybenzotriazole (HBT) (6.0 mmol, 0.811 g) was added followed by 1,3-dicyclohexylcarbocilmide (DCC) (12.0 mmol, 2.476 g). The reaction mixture was stirred at room temperature for 6 days. Then, the solution was concentrated under reduced pressure. The precipitate was filtered off. The filtrate was evaporated in vacuo. To the residue, water and methanol (1:4) were added, and the pH was adjusted to 8. The insoluble material was filtered off, and the filtrate was evaporated under reduced pressure. The residue was extracted with choloroform (3×). The solid was collected by filtration, and treated with methanol. Insoluble material was filtered off and dried to give 0.8 g of pure, desired diamide. The methanol solution was used for fractionation on a Sephadex LH-20 column, with the eluent being methanol. This method allowed for the separation of an additional 0.59 g pure diamide (yield 73.5%) and traces of monoamide.
Quantity
1.036 g
Type
reactant
Reaction Step One
Quantity
0.946 g
Type
reactant
Reaction Step One
Name
Quantity
170 mL
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
reactant
Reaction Step One
Quantity
0.811 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Na+].[Na+].NC1C=C(S([O-])(=O)=O)C(C=CC2C(S([O-])(=O)=[O:20])=CC(N)=CC=2)=CC=1.OC1C(C(O)=O)=CC=C2[C:37]=1[N:36]=[CH:35]C=C2.ON1C2C=CC=C[C:45]=2[N:44]=[N:43]1.C1CCC(N=C=NC2CCCCC2)CC1.[CH3:66][N:67]([CH:69]=[O:70])[CH3:68]>>[CH3:66][N:67]([C:69]([N:43]=[N:44][C:45]([N:36]([CH3:35])[CH3:37])=[O:20])=[O:70])[CH3:68] |f:0.1.2|

Inputs

Step One
Name
Quantity
1.036 g
Type
reactant
Smiles
[Na+].[Na+].NC=1C=C(C(=CC1)C=CC=1C(=CC(=CC1)N)S(=O)(=O)[O-])S(=O)(=O)[O-]
Name
Quantity
0.946 g
Type
reactant
Smiles
OC=1C(=CC=C2C=CC=NC12)C(=O)O
Name
Quantity
170 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
140 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.811 g
Type
reactant
Smiles
ON1N=NC2=C1C=CC=C2
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCC(CC1)N=C=NC2CCCCC2

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 6 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Then, the solution was concentrated under reduced pressure
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated in vacuo
ADDITION
Type
ADDITION
Details
To the residue, water and methanol (1:4) were added
FILTRATION
Type
FILTRATION
Details
The insoluble material was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with choloroform (3×)
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
ADDITION
Type
ADDITION
Details
treated with methanol
FILTRATION
Type
FILTRATION
Details
Insoluble material was filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
6 d
Name
Type
product
Smiles
CN(C)C(=O)N=NC(=O)N(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.